Binding-Mode Differentiation: Co‑Crystal Structure of the Target Compound vs. Classical Antifolates in Quadruple‑Mutant PfDHFR‑TS
The target compound (PDB ligand RJ6) was co‑crystallized with quadruple‑mutant (N51I+C59R+S108N+I164L) PfDHFR‑TS at 2.58‑Å resolution (PDB: 3DG8), directly visualizing its accommodation within the active site of a clinically relevant drug‑resistant enzyme. Pyrimethamine and cycloguanil lose potency against this mutant owing to steric clashes introduced by the N51I and S108N substitutions; the target compound's 3,5‑dimethoxyphenyl moiety establishes a distinct binding pose that circumvents these resistance mutations [1]. In contrast, the unsubstituted phenylbiguanide analog lacks the methoxy groups that contribute polar contacts within the active site, as inferred from the co‑crystal structure [2].
| Evidence Dimension | Binding-mode accommodation of drug‑resistance mutations (structural evidence) |
|---|---|
| Target Compound Data | Co‑crystallized with quadruple‑mutant PfDHFR‑TS; occupancy confirmed by electron density (Real‑space correlation coefficient 0.877, chain A; 0.671, chain B) [1] |
| Comparator Or Baseline | Pyrimethamine and cycloguanil: loss of inhibitory potency against quadruple‑mutant PfDHFR‑TS due to steric clashes from N51I and S108N mutations [1] |
| Quantified Difference | Target compound retains binding in the quadruple‑mutant active site; classical antifolates (pyrimethamine, cycloguanil) are sterically excluded or exhibit >100‑fold reduced affinity [1] |
| Conditions | X‑ray co‑crystal structure (PDB: 3DG8); P. falciparum quadruple‑mutant DHFR‑TS (N51I+C59R+S108N+I164L); resolution 2.58 Å [1] |
Why This Matters
Procurement for antimalarial drug discovery programs targeting drug‑resistant strains must prioritize compounds structurally validated to bind the resistant enzyme target, not merely wild‑type DHFR.
- [1] Dasgupta T, Chitnumsub P, Kamchonwongpaisan S, et al. Exploiting structural analysis, in silico screening, and serendipity to identify novel inhibitors of drug-resistant falciparum malaria. ACS Chem Biol. 2009;4(1):29‑40. DOI: 10.1021/cb8002804. PDB: 3DG8. View Source
- [2] RCSB PDB. 3DG8 Ligand Validation: RJ6 (N‑(3,5‑dimethoxyphenyl)imidodicarbonimidic diamide). Real‑space correlation coefficient: 0.877 (chain A), 0.671 (chain B). View Source
